(1H-Indol-7-YL)methanamine

描述

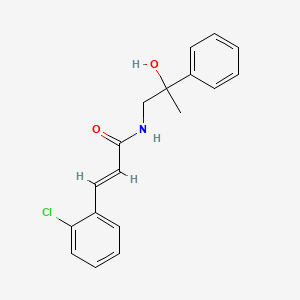

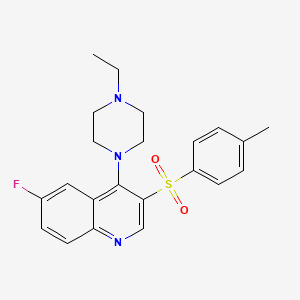

“(1H-Indol-7-YL)methanamine” is a compound with the molecular weight of 182.65 . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .

Synthesis Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .Molecular Structure Analysis

The InChI code for “(1H-Indol-7-YL)methanamine” is1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9 (7)8;/h1-5,11H,6,10H2;1H . Physical And Chemical Properties Analysis

“(1H-Indol-7-YL)methanamine” is a powder that is stored at room temperature . It is crystalline and colorless in nature with specific odors .科学研究应用

Enantioselective Iso-Pictet-Spengler Reactions

Direct and highly enantioselective iso-Pictet-Spengler reactions involving either (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides have been reported. These reactions lead to the synthesis of complex indole-based core structure motifs which are underexplored yet vital in medicinal chemistry (Schönherr & Leighton, 2012).

Synthesis of Chiral (Indol‐2‐yl)methanamines

The synthesis of (indol-2-yl)methanamines with high enantiomeric purity using amino acid starting materials and a protective group strategy has been successfully achieved. This process further enables the exploration of the stereochemical properties of the compounds through conformational studies, offering insights into the design of pharmaceutically active compounds (Lood et al., 2015).

Development of Anticancer Agents

A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives has been synthesized and characterized for their potential as anticancer agents. These compounds show promising activity against various human cancer cell lines and act by inhibiting the deacetylation activity of the SIRT1 enzyme, indicating their potential as lead molecules for treating specific types of cancer, such as prostatic hyperplasia (Panathur et al., 2013).

Antimicrobial Activity

Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit a variable degree of activity against specific bacterial and fungal strains, highlighting their potential as antimicrobial agents (Visagaperumal et al., 2010).

Development of 5-HT4 Receptor Ligands

A series of indole-3-methanamines have been synthesized and evaluated as ligands for the 5-HT(4) receptor, which is significant for various neurological and gastrointestinal functions. Some compounds from this series showed promising affinity, providing a basis for future development of therapeutic agents targeting the 5-HT(4) receptor (Hanna-Elias et al., 2009).

安全和危害

未来方向

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

属性

IUPAC Name |

1H-indol-7-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNYQFZHZZSSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-7-YL)methanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)

![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)